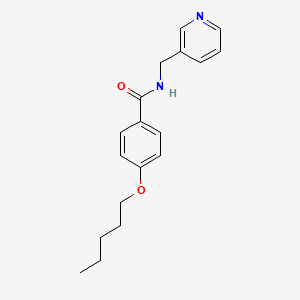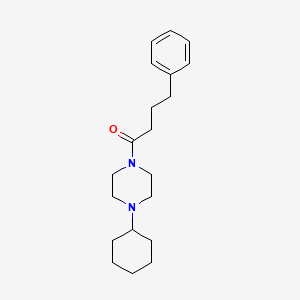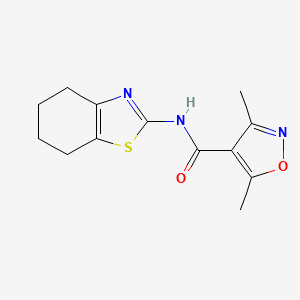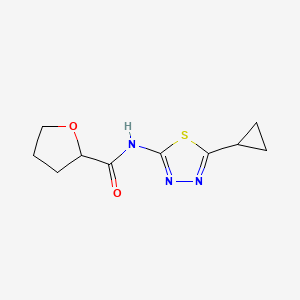![molecular formula C13H15F3N2O3S B4182243 1-(methylsulfonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4182243.png)
1-(methylsulfonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine
Übersicht
Beschreibung
1-(Methylsulfonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine, commonly known as MTFP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTFP is a piperazine derivative that has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of MTFP is not fully understood. However, studies have suggested that MTFP may exert its antimicrobial activity by inhibiting bacterial cell wall synthesis. MTFP has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, MTFP may act as an analgesic and anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
MTFP has been shown to have minimal toxicity in vitro and in vivo studies. However, further studies are needed to determine the long-term effects of MTFP on human health. MTFP has been shown to have a low binding affinity for human serum albumin, which may contribute to its rapid clearance from the body. Additionally, MTFP has been shown to have a short half-life in rodents, which may limit its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
MTFP has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to have minimal toxicity in vitro and in vivo studies. However, MTFP has limitations, including its short half-life in rodents, which may limit its therapeutic potential. Additionally, further studies are needed to determine the long-term effects of MTFP on human health.
Zukünftige Richtungen
There are several future directions for the study of MTFP. One area of research is the development of MTFP as a novel antimicrobial agent. Further studies are needed to determine the efficacy of MTFP against various bacterial strains, and to optimize its dosing and administration. Additionally, MTFP may have potential as an anticancer agent, and further studies are needed to determine its efficacy in various cancer cell lines. Furthermore, MTFP may have potential as an analgesic and anti-inflammatory agent, and further studies are needed to determine its efficacy in various animal models. Overall, the study of MTFP has the potential to lead to the development of novel therapeutics for various diseases.
Wissenschaftliche Forschungsanwendungen
MTFP has been extensively studied for its potential therapeutic applications. It has been shown to have antimicrobial activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). MTFP has also been investigated for its anticancer properties, as it has been shown to induce apoptosis in cancer cells. Additionally, MTFP has been studied for its potential use as an analgesic and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O3S/c1-22(20,21)18-7-5-17(6-8-18)12(19)10-3-2-4-11(9-10)13(14,15)16/h2-4,9H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXNNJHVKKAJTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-morpholinylcarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4182163.png)
![2-(4-bromo-2-chlorophenoxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4182164.png)
![4-[2-(4-chloro-2-methylphenoxy)propanoyl]-2,6-dimethylmorpholine](/img/structure/B4182188.png)
![4-bromo-5-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4182192.png)
![3,5-dimethyl-N-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]-4-isoxazolecarboxamide](/img/structure/B4182203.png)
![3,5-dimethyl-N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-isoxazolecarboxamide](/img/structure/B4182209.png)



![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-nitrobenzamide](/img/structure/B4182238.png)
![N-(2-furylmethyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4182259.png)


![N-(2-methoxydibenzo[b,d]furan-3-yl)pentanamide](/img/structure/B4182284.png)